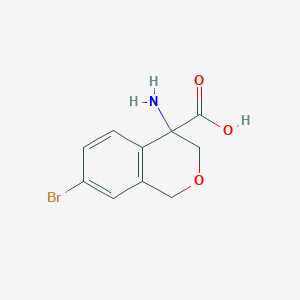
4-Amino-7-bromoisochromane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Amino-7-bromoisochromane-4-carboxylic acid involves several steps. One common synthetic route includes the bromination of isochroman-4-carboxylic acid followed by amination . The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
4-Amino-7-bromoisochromane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Amino-7-bromoisochromane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-7-bromoisochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
4-Amino-7-bromoisochromane-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-7-bromochromane-4-carboxylic acid: This compound has a similar structure but differs in the position of the bromine atom.
4-(((allyloxy)carbonyl)amino)-7-bromoisochromane-4-carboxylic acid: This compound has an additional allyloxycarbonyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
4-amino-7-bromo-1,3-dihydroisochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-1-2-8-6(3-7)4-15-5-10(8,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
InChI Key |
UBSOUJSIICOVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(CO1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)
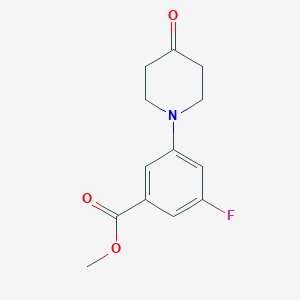

![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)
![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)
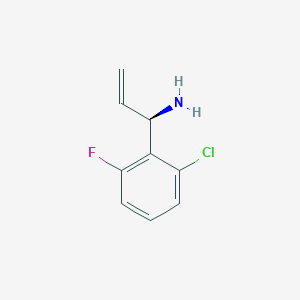

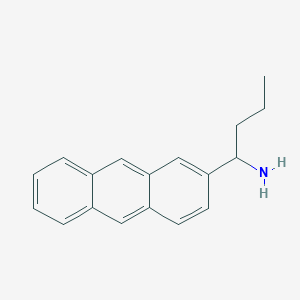
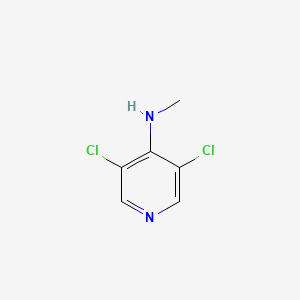
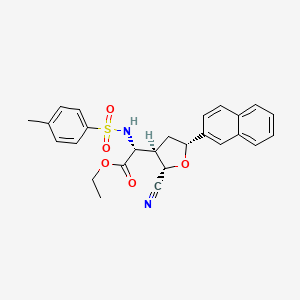

![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
